molecular formula C8H8N2O2S2 B093678 2-Amino-6-(methylsulfonyl)benzothiazole CAS No. 17557-67-4

2-Amino-6-(methylsulfonyl)benzothiazole

Cat. No.: B093678
CAS No.: 17557-67-4
M. Wt: 228.3 g/mol
InChI Key: ZYHNHJAMVNINSY-UHFFFAOYSA-N
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Description

SKA 16 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a derivative of the neuroprotectant riluzole and is known for its ability to activate small-conductance and intermediate-conductance calcium-activated potassium channels. These channels play a crucial role in modulating calcium-signaling cascades and membrane potential in both excitable and non-excitable cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SKA 16 involves the use of benzothiazole derivatives. The process typically starts with the preparation of naphtho[1,2-d]thiazol-2-ylamine, which is then subjected to various chemical reactions to produce SKA 16. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon. The reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of SKA 16 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. Quality control measures are implemented at various stages to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

SKA 16 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SKA 16 can lead to the formation of naphthoquinone derivatives, while reduction can produce naphthylamines .

Scientific Research Applications

SKA 16 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study calcium-activated potassium channels.

    Biology: Helps in understanding the role of potassium channels in cellular signaling.

    Medicine: Potential therapeutic agent for conditions like ataxia, epilepsy, and hypertension.

    Industry: Used in the development of new pharmacological tools and drugs

Mechanism of Action

SKA 16 exerts its effects by activating small-conductance and intermediate-conductance calcium-activated potassium channels. These channels are involved in regulating the flow of potassium ions across the cell membrane, which in turn modulates the membrane potential and calcium signaling. The activation of these channels by SKA 16 leads to hyperpolarization of the cell membrane, reducing cellular excitability and calcium influx .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SKA 16

SKA 16 is unique due to its higher potency compared to riluzole and other similar compounds. It has been shown to activate potassium channels at lower concentrations, making it a more effective pharmacological tool. Additionally, SKA 16 has a longer half-life, which enhances its potential for therapeutic applications .

Biological Activity

2-Amino-6-(methylsulfonyl)benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is a benzothiazole derivative characterized by its unique chemical structure, which contributes to its biological activity. The compound has been studied for various pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.

The biological activity of this compound is primarily attributed to its interaction with potassium channels. Specifically, it activates small-conductance and intermediate-conductance calcium-activated potassium channels, leading to hyperpolarization of the cell membrane. This action reduces cellular excitability and calcium influx, which is crucial in various physiological processes .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against several pathogens. For instance:

  • Bacterial Inhibition : The compound has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) reported in various studies.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that the compound can serve as a potential lead for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. In one study, the compound exhibited significant cytotoxic effects on human lung adenocarcinoma cells.

Cell LineIC50 (µM)
A549 (Lung Cancer)15
HeLa (Cervical Cancer)20

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have also been explored. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • Neuroprotective Effects : A study investigating the neuroprotective properties revealed that this compound could reduce neuronal death in models of neurodegenerative diseases. The compound was shown to modulate calcium signaling pathways, which are critical in neuronal health.
  • Corrosion Inhibition : Interestingly, this compound has also been studied for its role as a corrosion inhibitor for copper in acidic environments. It forms a protective layer on metal surfaces, significantly reducing corrosion rates .

Properties

IUPAC Name

6-methylsulfonyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S2/c1-14(11,12)5-2-3-6-7(4-5)13-8(9)10-6/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHNHJAMVNINSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051796
Record name 6-(Methylsulfonyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4051796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17557-67-4
Record name 6-(Methylsulfonyl)-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17557-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzothiazolamine, 6-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017557674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzothiazolamine, 6-(methylsulfonyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-(Methylsulfonyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4051796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylsulphonylbenzothiazol-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Amino-6-(methylsulfonyl)benzothiazole function as a corrosion inhibitor for copper in sulfuric acid?

A1: While the exact mechanism isn't detailed in the provided abstracts, [] suggests that this compound acts as an "excellent corrosion inhibitor" for copper in H2SO4 mediums. This likely occurs through adsorption of the molecule onto the copper surface, forming a protective layer that hinders the interaction between the corrosive acid and the metal. The specific functional groups responsible for this adsorption and the nature of the protective layer (e.g., physical barrier, charge transfer) would require further investigation.

Q2: What types of intermolecular interactions are observed in the crystal structure of this compound derivatives?

A2: Research indicates that this compound derivatives exhibit various intermolecular interactions in their crystal structures []. These interactions include:

    Q3: Can you elaborate on the significance of studying these intermolecular interactions in this compound derivatives?

    A3: Understanding the specific intermolecular interactions within these molecules offers valuable insights into their physicochemical properties, such as melting point, solubility, and stability []. Furthermore, this knowledge can guide the design of new derivatives with potentially enhanced properties, like improved corrosion inhibition or biological activity. Analyzing these interactions can contribute to developing structure-activity relationship (SAR) models, which are essential in medicinal chemistry and materials science for optimizing compound design.

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